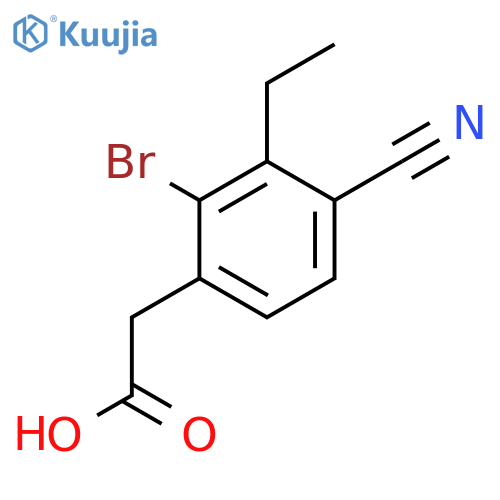Cas no 1805405-23-5 (2-Bromo-4-cyano-3-ethylphenylacetic acid)

1805405-23-5 structure
商品名:2-Bromo-4-cyano-3-ethylphenylacetic acid
CAS番号:1805405-23-5
MF:C11H10BrNO2
メガワット:268.106602191925
CID:5038513
2-Bromo-4-cyano-3-ethylphenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-cyano-3-ethylphenylacetic acid
-
- インチ: 1S/C11H10BrNO2/c1-2-9-8(6-13)4-3-7(11(9)12)5-10(14)15/h3-4H,2,5H2,1H3,(H,14,15)
- InChIKey: MQGKJWIEZUKZPB-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=C(C#N)C=1CC)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 61.1
2-Bromo-4-cyano-3-ethylphenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010000583-1g |
2-Bromo-4-cyano-3-ethylphenylacetic acid |
1805405-23-5 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
2-Bromo-4-cyano-3-ethylphenylacetic acid 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
1805405-23-5 (2-Bromo-4-cyano-3-ethylphenylacetic acid) 関連製品
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
